3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid
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Overview
Description
3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid is a complex organic compound that belongs to the class of chromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid typically involves multiple steps. One common method starts with the preparation of 4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromene, which is then subjected to a series of reactions to introduce the propanoic acid moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., dichloromethane). The reaction conditions can vary widely depending on the specific transformation desired, but they often involve controlled temperatures, pressures, and reaction times to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, including halogenated compounds, ethers, and esters .
Scientific Research Applications
3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as the inhibition of enzyme activity, modulation of signal transduction pathways, and induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key proteins and enzymes involved in cell growth, proliferation, and survival .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-(p-Methoxyphenyl)propionic acid
- 7-Amino-4-methylcoumarin
- Pinacol boronic esters
Uniqueness
What sets 3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid apart from these similar compounds is its unique combination of structural features, which confer specific chemical and biological properties. For example, the presence of the naphthylmethoxy group and the chromene core structure contribute to its distinct reactivity and potential biological activities .
Properties
Molecular Formula |
C24H20O5 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-[4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxochromen-3-yl]propanoic acid |
InChI |
InChI=1S/C24H20O5/c1-15-20-9-8-19(13-22(20)29-24(27)21(15)10-11-23(25)26)28-14-16-6-7-17-4-2-3-5-18(17)12-16/h2-9,12-13H,10-11,14H2,1H3,(H,25,26) |
InChI Key |
IEALTFBHECCPLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC4=CC=CC=C4C=C3)CCC(=O)O |
Origin of Product |
United States |
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